2-(2-Aminocyclobutyl)acetic acid;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

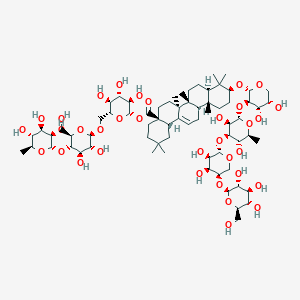

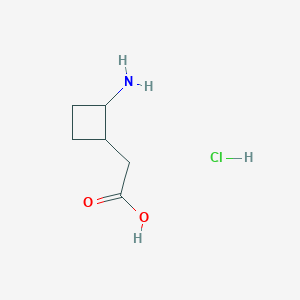

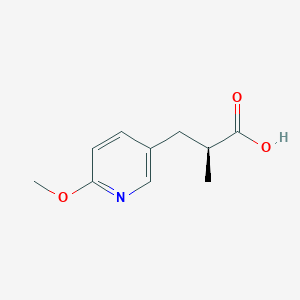

“2-(2-Aminocyclobutyl)acetic acid;hydrochloride” is a chemical compound with the molecular formula C6H12ClNO2 and a molecular weight of 165.62 . It is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H11NO2.ClH/c7-5-1-4(2-5)3-6(8)9;/h4-5H,1-3,7H2,(H,8,9);1H . This indicates that the compound contains a cyclobutyl group attached to an amino group and an acetic acid group. The presence of the hydrochloride indicates that it is a salt, likely formed through the reaction of the acetic acid group with hydrochloric acid.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 165.62 .Wissenschaftliche Forschungsanwendungen

Synthesis and Functionalization

The synthesis and functionalization of 2-(2-Aminocyclobutyl)acetic acid; hydrochloride involve intricate chemical processes that lead to the creation of various compounds. For instance, the hydrochloride of trans-2-(2′-aminocyclohexyloxy)acetic acid was synthesized from trans-2-(2′-azidocyclohexyloxy)acetic acid. This compound was further acylated to produce a range of derivatives, showcasing the versatility of 2-(2-Aminocyclobutyl)acetic acid; hydrochloride in chemical synthesis (Kikelj et al., 1991).

Antioxidant and Enzymatic Inhibition Activities

Research has demonstrated the potential of derivatives of 2-(2-Aminocyclobutyl)acetic acid; hydrochloride in biological applications. For example, a Schiff base ligand derived from the amino acid [1-(aminomethyl)cyclohexyl]acetic acid exhibited significant antioxidant properties and selective xanthine oxidase inhibitory activities. This suggests potential therapeutic applications, particularly in conditions where oxidative stress and enzymatic activity are of concern (Ikram et al., 2015).

Novel Heterocyclic Compounds and Antibacterial Activities

The compound also serves as a precursor for the synthesis of novel heterocyclic compounds with expected antibacterial activities. By utilizing 4-(4-Bromophenyl)-4-oxobut-2-enoic acid, a variety of aroylacrylic acids, pyridazinones, and furanones derivatives were synthesized, indicating the potential for developing new antibacterial agents (El-Hashash et al., 2015).

Enantiomer Synthesis

Efficient routes for the preparation of both enantiomers of cis-(2-aminocyclobutyl)acetic acid highlight the compound's significance in producing conformationally restricted analogues of GABA. Such studies are crucial for developing compounds with potential applications in neuroscience and pharmacology (Awada et al., 2014).

Phytotoxicants and Herbicide Development

Explorations into phytotoxic compounds produced by microorganisms have identified classes such as 2-aminoalk-3-enoic acids, to which 2-(2-Aminocyclobutyl)acetic acid; hydrochloride is related. These studies offer insights into the development of new herbicides, showcasing the agricultural applications of such compounds (Fischer & Belluš, 1983).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-(2-aminocyclobutyl)acetic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.ClH/c7-5-2-1-4(5)3-6(8)9;/h4-5H,1-3,7H2,(H,8,9);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXKJXAFCWYECFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1CC(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(4-acetylanilino)quinoxalin-2-yl]-4-methoxybenzenesulfonamide](/img/structure/B2542273.png)

![4-methyl-N-[2-[6-[(4-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide](/img/structure/B2542274.png)

![2,5-difluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2542279.png)

![1-[(2-Chlorophenyl)methyl]-3-iodobicyclo[1.1.1]pentane](/img/structure/B2542282.png)

![2-(4-chlorophenyl)-4-(ethylthio)-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2542283.png)

![7-bromo-2-(hydroxymethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2542284.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-(methylthio)benzo[d]thiazol-2-amine](/img/structure/B2542285.png)